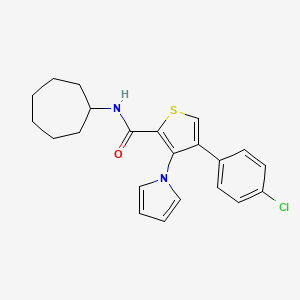![molecular formula C22H12Cl4N2O3 B2406564 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 477853-35-3](/img/structure/B2406564.png)
3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It has a molecular formula of C22H12Cl4N2O3 .
Synthesis Analysis
The synthesis of this compound could involve the use of 3,4-dichlorobenzoyl chloride, which can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The presence of dichlorobenzoyl and dichlorobenzyl groups indicates that the molecule contains multiple chlorine atoms .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 636.2±65.0 °C and a predicted density of 1.51±0.1 g/cm3. Its pKa is predicted to be -1.85±0.20 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research has shown that certain derivatives of 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one have significant antibacterial and antifungal properties. For instance, metal chelates derived from these compounds have demonstrated enhanced biological activity against selected fungal and bacterial species, surpassing their uncomplexed ligands in effectiveness (Khalid, Sumrra, & Chohan, 2020).
Antimalarial Properties
Some derivatives of this compound have been found to possess potent antimalarial properties. These derivatives have been tested and shown to be highly active against malaria in both rodents and primates, indicating their potential as effective antimalarial agents (Kesten et al., 1992).
Anti-Tubercular and Antimalarial Activity
Further studies have synthesized and characterized specific derivatives for their anti-tubercular and antimalarial activity. This highlights the versatility of these compounds in treating multiple infectious diseases (Akhaja & Raval, 2012).
Corrosion Inhibition
In addition to their biomedical applications, derivatives of 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one have also been studied for their potential as corrosion inhibitors. Research includes synthesizing new derivatives and evaluating their effectiveness in protecting metals, particularly in marine environments (Ahmed, 2018).
Central Nervous System Depressant Activity
Some derivatives have been investigated for their potential central nervous system depressant activity, suggesting their potential use in neurological or psychiatric disorders (Rawat & Shukla, 2016).
Pharmaceutical Scaffold Applications
Various derivatives of 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one serve as vital scaffolds in pharmaceutical research, aiding in the development of new drugs and therapeutic agents (Cheung, Harris, & Lackey, 2001).
Antibacterial, Antifungal, and Antitubercular Activity
Continued research on 1,3-dihydro-2H-indol-2-ones derivatives, closely related to the compound , has revealed a wide range of activities including antibacterial, antifungal, and antitubercular effects, further showcasing the potential of these compounds in combating various infectious diseases (Akhaja & Raval, 2011).
Eigenschaften
IUPAC Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O3/c23-13-6-7-14(17(25)10-13)22(30)31-27-20-15-3-1-2-4-19(15)28(21(20)29)11-12-5-8-16(24)18(26)9-12/h1-10H,11H2/b27-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTABZOMNHUSGD-OOAXWGSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
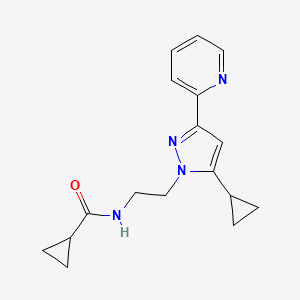
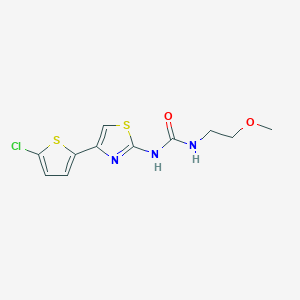


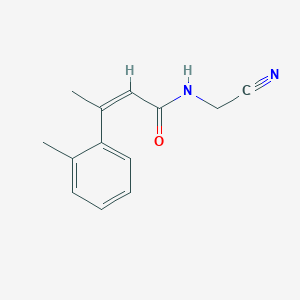
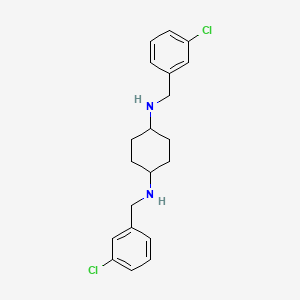
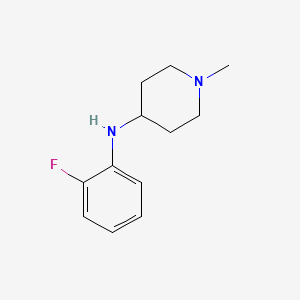
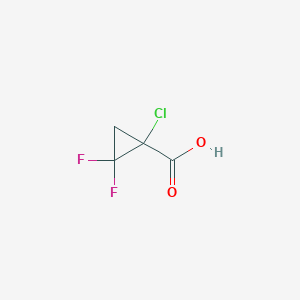

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)
